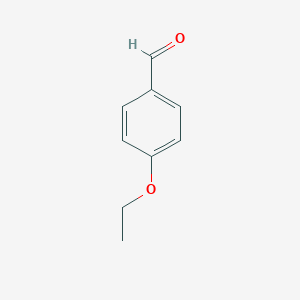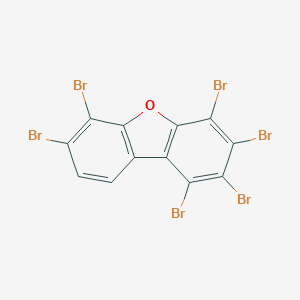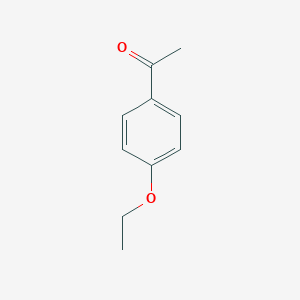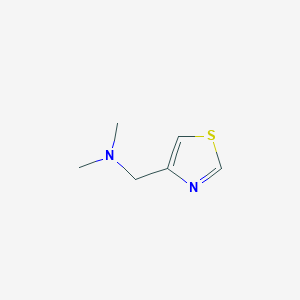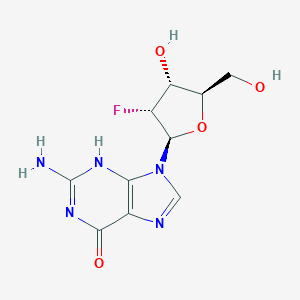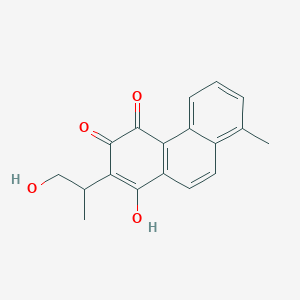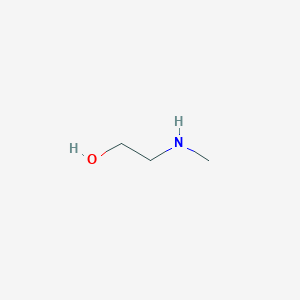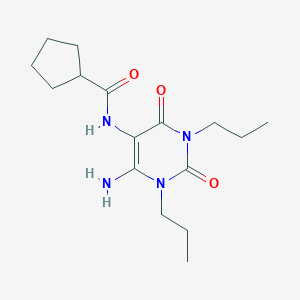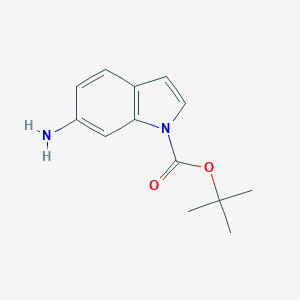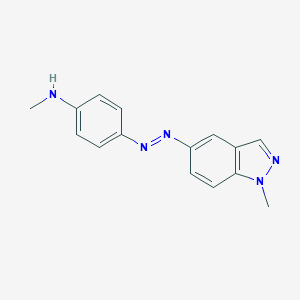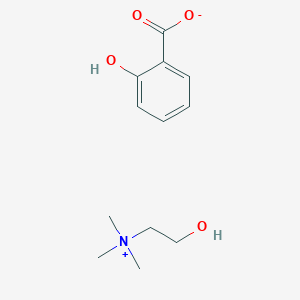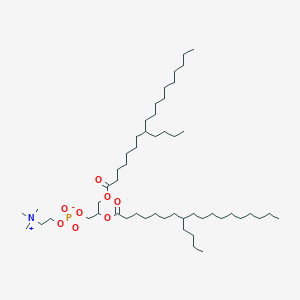
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BODIPY-PC, is a phospholipid derivative that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent probe that is highly sensitive to changes in the lipid environment, making it a valuable tool for studying cell membrane dynamics and lipid metabolism. In
作用機序
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is highly sensitive to changes in the lipid environment. When 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is incorporated into the cell membrane, it undergoes a change in fluorescence intensity and wavelength, which can be monitored using fluorescence microscopy. This change in fluorescence is due to the interaction of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids, which alters its electronic properties.
生化学的および生理学的効果
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have several biochemical and physiological effects on cells. It has been reported to inhibit the activity of phospholipase A2, an enzyme involved in lipid metabolism, and to induce apoptosis in cancer cells. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to alter the fluidity and permeability of cell membranes, which can affect cellular processes such as signaling and transport.
実験室実験の利点と制限
One of the main advantages of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its high sensitivity to changes in the lipid environment. This makes it a valuable tool for studying lipid metabolism and cell membrane dynamics. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is also relatively easy to synthesize and can be incorporated into a variety of cell types. However, one limitation of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is its tendency to aggregate in solution, which can affect its fluorescence properties. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is not suitable for use in live animals due to its toxicity.
将来の方向性
There are several future directions for the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of interest is the development of new fluorescent probes that are more specific to certain lipids or lipid domains. Another area of research is the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in combination with other imaging techniques, such as super-resolution microscopy, to study lipid dynamics at a higher resolution. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate could be used to investigate the role of lipids in disease processes, such as cancer and neurodegenerative disorders.
合成法
The synthesis of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves several steps, starting with the preparation of the phospholipid precursor, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). DMPC is then reacted with 8-butyloctadecanoyl chloride and triethylamine to produce 1,2-dimyristoyl-sn-glycero-3-phospho-(8-butyl-octadecanoyl)-choline (2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate). The final step involves the addition of trimethylamine to form 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with a quaternary ammonium group.
科学的研究の応用
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a fluorescent probe to study lipid metabolism and cell membrane dynamics. It has been used to investigate the role of lipids in various cellular processes, such as endocytosis, exocytosis, and lipid transport. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been used to study the effect of drugs and toxins on lipid metabolism and to monitor changes in lipid composition in different tissues and cells.
特性
CAS番号 |
114928-03-9 |
|---|---|
製品名 |
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
分子式 |
C52H104NO8P |
分子量 |
902.4 g/mol |
IUPAC名 |
2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3 |
InChIキー |
VLVOBXXQNILUKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
正規SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
同義語 |
di-(8-n-butylstearoyl)phosphatidylcholine DSPC-8B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



